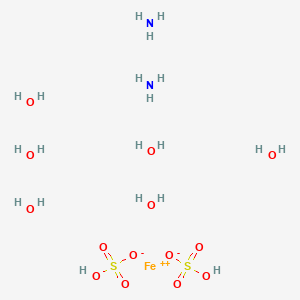

Mohrs salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mohr’s salt, also known as ammonium iron (II) sulfate, is an inorganic compound with the chemical formula FeSO₄(NH₄)₂SO₄·6H₂O. It is a double salt of ferrous sulfate and ammonium sulfate. This compound is named after the German chemist Karl Friedrich Mohr. Mohr’s salt is commonly used in laboratories due to its stability and resistance to oxidation in air .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mohr’s salt is typically prepared by dissolving equimolar amounts of ammonium sulfate and hydrated ferrous sulfate in water containing a small amount of sulfuric acid. The solution is then subjected to crystallization to obtain light green crystals of Mohr’s salt . The steps are as follows:

- Dissolve ferrous sulfate in distilled water.

- Dissolve ammonium sulfate in another container with distilled water.

- Combine the two solutions and stir thoroughly.

- Allow the solution to cool, leading to the crystallization of Mohr’s salt.

- Separate the crystals through filtration and wash with cold water to remove impurities.

- Dry the crystals by air-drying .

Industrial Production Methods

In industrial settings, the preparation of Mohr’s salt follows similar principles but on a larger scale. The process involves careful control of temperature and concentration to ensure high yield and purity of the crystals .

Analyse Chemischer Reaktionen

Mohr’s salt undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents like potassium permanganate, Mohr’s salt acts as a reducing agent.

Reduction: Mohr’s salt can be reduced back to ferrous sulfate under appropriate conditions.

Substitution: The ammonium ion (NH₄⁺) can be replaced by other cations in certain reactions.

Common reagents and conditions used in these reactions include sulfuric acid, potassium permanganate, and controlled temperatures. Major products formed from these reactions include ferric sulfate and other substituted salts .

Wissenschaftliche Forschungsanwendungen

Mohr’s salt has a wide range of applications in scientific research:

Biology: Mohr’s salt is used in various biochemical assays and experiments involving iron metabolism.

Wirkmechanismus

When dissolved in water, Mohr’s salt dissociates into its constituent ions: Fe²⁺, NH₄⁺, and SO₄²⁻. The ferrous ion (Fe²⁺) forms an aqua complex with the formula [Fe(H₂O)₆]²⁺, which has an octahedral molecular geometry . This complex can participate in various redox reactions, acting as either a reducing or oxidizing agent depending on the conditions .

Vergleich Mit ähnlichen Verbindungen

Mohr’s salt is unique due to its stability and resistance to oxidation. Similar compounds include:

Ammonium iron (III) sulfate: Unlike Mohr’s salt, this compound contains ferric ions (Fe³⁺) and is less stable in air.

Ferrous sulfate: While similar in composition, ferrous sulfate does not have the same stability and crystallization properties as Mohr’s salt.

Mohr’s salt stands out due to its ease of crystallization, resistance to oxidation, and versatility in various chemical reactions .

Eigenschaften

Molekularformel |

FeH20N2O14S2 |

|---|---|

Molekulargewicht |

392.1 g/mol |

IUPAC-Name |

azane;hydrogen sulfate;iron(2+);hexahydrate |

InChI |

InChI=1S/Fe.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |

InChI-Schlüssel |

MQLVWQSVRZVNIP-UHFFFAOYSA-L |

Kanonische SMILES |

N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)

![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)

![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)